molecular formula C15H18N2O8S2 B14803123 2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-

2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-

Cat. No.: B14803123
M. Wt: 418.4 g/mol
InChI Key: JRXXDBNEGIEUOL-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- is a complex organic compound with the molecular formula C15H18N2O8S2 and a molecular weight of 418.44 g/mol . This compound is characterized by its unique structure, which includes two pyrrolidinedione rings connected by a methylethylidene bridge and thioester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione derivatives with thioester compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkages and pyrrolidinedione rings allow it to form stable complexes with these targets, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- lies in its specific combination of pyrrolidinedione rings and thioester linkages, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O8S2

Molecular Weight

418.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanylpropan-2-ylsulfanyl]acetate

InChI

InChI=1S/C15H18N2O8S2/c1-15(2,26-7-13(22)24-16-9(18)3-4-10(16)19)27-8-14(23)25-17-11(20)5-6-12(17)21/h3-8H2,1-2H3

InChI Key

JRXXDBNEGIEUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCC(=O)ON1C(=O)CCC1=O)SCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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